molecular formula C25H27N5O3 B2717696 (E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide CAS No. 1396891-31-8

(E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide

Cat. No.: B2717696
CAS No.: 1396891-31-8
M. Wt: 445.523
InChI Key: MAWAMYRALZFJAM-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide (CAS# 1396891-31-8) is a synthetic small molecule with a molecular formula of C25H27N5O3 and a molecular weight of 445.5 g/mol . This compound features a distinct molecular architecture combining an (E)-configured acrylamide backbone linked to a 3,4-dimethoxyphenyl group and a 6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl amine moiety, suggesting potential for diverse biological interactions . The structural components of this molecule indicate significant research value. The piperazine-pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in compounds designed as kinase inhibitors, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors . The α,β-unsaturated carbonyl group (acrylamide) is a known pharmacophore that can act as a Michael acceptor, capable of forming covalent bonds with cysteine thiolate groups in the active sites of target proteins . This mechanism is employed by several bioactive compounds but requires careful assessment due to its association with neurotoxic effects, as seen with acrylamide monomer, which functions as a soft electrophile . Preliminary research applications for this compound may include investigation as a potential lead structure in developing targeted therapies, given the prevalence of its structural motifs in inhibitors of enzymatic activity . The presence of the 3,4-dimethoxyphenyl group is also reminiscent of structures found in various biologically active natural products and synthetic analogs . Researchers are advised to handle this product with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-32-21-10-8-19(16-22(21)33-2)9-11-25(31)28-23-17-24(27-18-26-23)30-14-12-29(13-15-30)20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,26,27,28,31)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWAMYRALZFJAM-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide represents a novel class of compounds with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H26N4O3\text{C}_{22}\text{H}_{26}\text{N}_{4}\text{O}_{3}

This compound features a pyrimidine core linked to a piperazine moiety and a dimethoxyphenyl group, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, primarily involving:

  • Inhibition of specific enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
  • Receptor modulation : It may interact with neurotransmitter receptors due to the piperazine structure, potentially influencing neurological pathways.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits TNF-α and IL-6 production
Antidepressant-like effectsModulates serotonin receptors
AntimicrobialExhibits activity against bacterial strains

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that the compound induces apoptosis in various cancer cell lines, with IC50 values ranging from 5 µM to 20 µM depending on the cell type tested. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using carrageenan-induced edema models. Results indicated that it significantly reduces swelling and inflammatory markers such as TNF-α and IL-6. The efficacy was comparable to standard anti-inflammatory drugs like ibuprofen, suggesting a promising therapeutic potential in treating inflammatory diseases.

Neuropharmacological Effects

Given its structural similarity to known piperazine derivatives, the compound was assessed for antidepressant-like effects in animal models. It demonstrated significant improvement in behavioral tests such as the forced swim test (FST) and tail suspension test (TST), indicating potential serotonin receptor modulation.

Case Studies

  • In Vitro Cancer Study : A study involving various human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation with an IC50 value of 12 µM in MCF-7 breast cancer cells. The study highlighted its potential as a chemotherapeutic agent .
  • Inflammation Model : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a 70% reduction in paw edema compared to control groups, indicating strong anti-inflammatory activity .
  • Neuropharmacology Assessment : In behavioral studies on mice, the administration of this compound resulted in reduced immobility times in both FST and TST, suggesting antidepressant-like effects .

Scientific Research Applications

Molecular Formula

The molecular formula is C24H28N4O3C_{24}H_{28}N_{4}O_{3}, with a molecular weight of approximately 420.5 g/mol.

Anticancer Activity

Research indicates that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance, derivatives with similar structures have been documented to show efficacy against breast cancer and leukemia cells by disrupting microtubule dynamics .

Neurological Applications

The presence of the phenylpiperazine moiety suggests potential applications in treating neurological disorders. Compounds with this structural feature have been linked to serotonin receptor modulation, which is critical in managing conditions such as depression and anxiety. The specific interactions of this compound with serotonin receptors could provide insights into developing new antidepressants .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity. Research has shown that similar compounds can inhibit bacterial growth by disrupting cellular processes, making them candidates for further investigation as antimicrobial agents .

In Vitro Studies

A study evaluating the anticancer effects of structurally similar compounds found that they inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways. The results suggested that the incorporation of the pyrimidine moiety significantly enhanced the anticancer activity compared to other derivatives lacking this structure .

Animal Models

In vivo studies using animal models have demonstrated the neuroprotective effects of related compounds on models of neurodegeneration. These studies indicated improvements in behavioral tests and reduced neuronal loss, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Core Structural Features

The compound’s acrylamide-pyrimidine-piperazine scaffold is shared with several analogs, but substituent variations lead to distinct physicochemical and biological profiles. Below is a comparative analysis:

Substituent Impact on Properties

  • 3,4-Dimethoxyphenyl vs. Bromoquinoline (6n): The target’s dimethoxyphenyl group offers electron-rich aromaticity, which may favor π-π stacking in hydrophobic binding pockets.
  • 4-Phenylpiperazine vs. 4-Methylpiperazine (3e): The phenylpiperazine in the target increases lipophilicity, possibly enhancing blood-brain barrier penetration, whereas 3e’s methylpiperazine prioritizes solubility and metabolic stability .
  • Fluorine Substitution (Compound from ): Fluorine in analogs enhances electronegativity and metabolic resistance, often improving bioavailability compared to the target’s methoxy groups .

Physicochemical Properties

  • LogP: The target’s dimethoxyphenyl and phenylpiperazine groups likely result in higher LogP (~3.5–4.0) compared to 3e (LogP ~2.8–3.2 due to methylpiperazine).
  • Solubility: Morpholinoethyl substituents (6n) or methylpiperazine (3e) enhance aqueous solubility compared to the target’s phenylpiperazine .

Q & A

Q. How can researchers optimize the synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide to achieve high yield and purity?

Methodological Answer:

  • Reaction Conditions : Use polar aprotic solvents like dimethylformamide (DMF) or ethanol for coupling reactions. Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can enhance acrylamide bond formation .
  • Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., hydrolysis of intermediates) .
  • Purification : Employ column chromatography with silica gel and solvent gradients (e.g., ethyl acetate/petroleum ether) to isolate the target compound. Recrystallization in ethanol or acetic acid improves purity .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reactants (e.g., acryloyl chloride to amine intermediates) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H NMR and 13C^{13}C NMR to verify substituent positions (e.g., methoxy groups on the phenyl ring, piperazine-pyrimidine linkage) and stereochemistry (E-configuration of the acrylamide) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 489.23) .
  • Elemental Analysis : Validate empirical composition (C, H, N) to ensure purity >95% .

Q. How should researchers evaluate the compound’s solubility and stability in experimental buffers?

Methodological Answer:

  • Solubility Screening : Test solubility in DMSO (stock solutions) and dilute into aqueous buffers (e.g., PBS at pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Assays : Incubate the compound in buffer at 37°C and analyze degradation products via HPLC-UV or LC-MS over 24–72 hours .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace dimethoxyphenyl with fluorophenyl or adjust piperazine substituents) and compare activity .
  • Biological Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based ATPase assays .
    • Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa, MCF-7) .
  • Data Analysis : Use IC50_{50} values and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

Q. What strategies resolve contradictions in reported synthesis yields for similar acrylamide derivatives?

Methodological Answer:

  • Systematic Screening : Vary solvents (DMF vs. acetonitrile), catalysts (EDCI vs. HOBt), and temperatures in a Design of Experiments (DoE) framework .
  • Mechanistic Studies : Use 13C^{13}C-labeling or in situ IR spectroscopy to identify rate-limiting steps (e.g., carbodiimide-mediated coupling) .
  • Reproducibility Checks : Validate protocols across independent labs with standardized reagents .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Physicochemical Predictions : Use tools like ACD/Labs Percepta to estimate logP (lipophilicity), pKa, and solubility .
  • ADME Profiling : Simulate metabolic stability (e.g., cytochrome P450 interactions) and plasma protein binding using SwissADME or ADMETLab .
  • Molecular Dynamics (MD) : Model interactions with biological targets (e.g., piperazine-pyrimidine binding to receptor pockets) using GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.